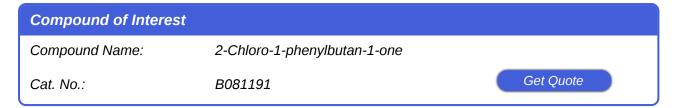


An In-depth Technical Guide to the Synthesis and Characterization of α -Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of α -Chlorobutyrophenone, also known as **2-chloro-1-phenylbutan-1-one**. This compound serves as a valuable intermediate in organic synthesis. This document outlines detailed experimental protocols, key characterization data, and relevant chemical workflows.

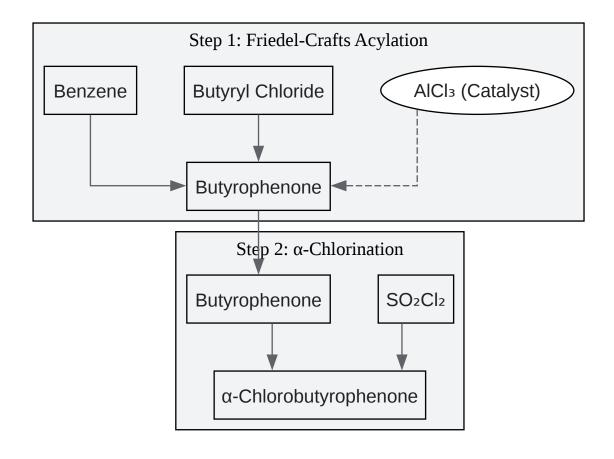
Introduction to α-Chlorobutyrophenone

 α -Chlorobutyrophenone (IUPAC name: **2-chloro-1-phenylbutan-1-one**) is an α -haloketone derivative of butyrophenone. α -Haloketones are highly versatile building blocks in organic chemistry due to their electrophilic nature, enabling a wide range of transformations including nucleophilic substitutions and eliminations. They are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Synthesis of α-Chlorobutyrophenone

The synthesis of α -Chlorobutyrophenone is typically achieved in a two-step process. The first step involves the formation of the butyrophenone backbone via a Friedel-Crafts acylation, followed by the selective chlorination at the alpha (α) position of the ketone.





Click to download full resolution via product page

Caption: Overall synthesis workflow for α -Chlorobutyrophenone.

Experimental Protocol: Step 1 - Synthesis of Butyrophenone

This procedure details the Friedel-Crafts acylation of benzene to produce the ketone precursor. [1][2][3]

- Reagents and Materials:
 - Anhydrous Benzene (solvent and reactant)
 - Butyryl chloride
 - Anhydrous Aluminum chloride (AlCl₃)
 - 5% Hydrochloric acid (HCl)



- Saturated sodium bicarbonate solution (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, reflux condenser, dropping funnel, ice bath, separatory funnel

Procedure:

- Equip a dry round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.
- Charge the flask with anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath with stirring.
- Slowly add butyryl chloride from the dropping funnel to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% NaHCO₃ solution, and finally with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (benzene) under reduced pressure.
- The resulting crude butyrophenone can be purified by vacuum distillation.

Experimental Protocol: Step 2 - α -Chlorination of Butyrophenone

This protocol describes the selective chlorination of butyrophenone at the alpha-position.

Reagents and Materials:



- Butyrophenone
- Sulfuryl chloride (SO₂Cl₂)
- Anhydrous dichloromethane (DCM) or other inert solvent
- Round-bottom flask, dropping funnel, ice bath

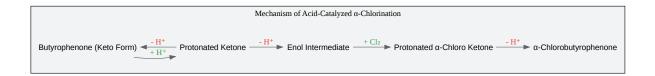
Procedure:

- Dissolve butyrophenone in an anhydrous inert solvent like dichloromethane in a roundbottom flask equipped with a dropping funnel and a gas outlet to vent HCl and SO₂.
- Cool the solution in an ice bath.
- Slowly add a solution of sulfuryl chloride in the same solvent dropwise to the stirred ketone solution.
- After the addition is complete, allow the reaction to stir at room temperature while monitoring its progress by TLC or GC.
- Once the reaction is complete, carefully add water to quench any unreacted sulfuryl chloride.
- Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
- Remove the solvent under reduced pressure to yield crude α-Chlorobutyrophenone, which can be further purified by vacuum distillation or column chromatography.

Mechanism of Acid-Catalyzed α-Halogenation

The α -halogenation of ketones in the presence of an acid catalyst proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its more nucleophilic enol form, which then attacks the electrophilic halogen.





Click to download full resolution via product page

Caption: Acid-catalyzed α -chlorination mechanism via an enol intermediate.

Characterization of α-Chlorobutyrophenone

Proper characterization is essential to confirm the identity and purity of the synthesized product. The following tables summarize key physical and spectroscopic data for **2-chloro-1-phenylbutan-1-one**.

Physical and Chemical Properties

Experimental physical property data for α -Chlorobutyrophenone is not extensively reported. The table below lists computed properties from chemical databases.[4]

Property	Value	Source
Molecular Formula	C10H11CIO	PubChem[4]
Molecular Weight	182.64 g/mol	PubChem[4]
IUPAC Name	2-chloro-1-phenylbutan-1-one	PubChem[4]
CAS Number	73908-29-9	PubChem[4]
Topological Polar Surface Area	17.1 Ų	PubChem (Computed)[4]
XLogP3	3.2	PubChem (Computed)[4]

Spectroscopic Data (Predicted)



Since experimental spectra are not readily available in the cited literature, the following data is predicted based on the known structure and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 7.9 - 8.1	m	2H	Aromatic protons (ortho to C=O)
~ 7.4 - 7.6	m	3H	Aromatic protons (meta, para to C=O)
~ 5.1 - 5.3	t	1H	-CH(CI)-
~ 1.9 - 2.2	m	2H	-CH ₂ -CH ₃
~ 0.9 - 1.1	t	ЗН	-CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 195 - 200	Carbonyl (C=O)
~ 135 - 138	Aromatic C (quaternary)
~ 133 - 135	Aromatic CH (para)
~ 128 - 130	Aromatic CH (ortho, meta)
~ 60 - 65	-CH(CI)-
~ 25 - 30	-CH ₂ -
~ 10 - 15	-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Vibration
~ 3060	Medium-Weak	Aromatic C-H Stretch
~ 2970, 2880	Medium	Aliphatic C-H Stretch
~ 1690	Strong	Ketone C=O Stretch
~ 1600, 1450	Medium	Aromatic C=C Bending
~ 750 - 800	Strong	C-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Proposed Fragment	Notes
182/184	[M] ⁺	Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio).
105	[C6H5CO]+	Benzoyl cation, resulting from α-cleavage. Often the base peak.[5]
77	[C ₆ H ₅] ⁺	Phenyl cation.
147	[M - Cl]+	Loss of chlorine radical.

Safety and Handling

 α -Haloketones are generally considered to be irritants and lachrymatory agents.[6] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reagents used in the synthesis, such as aluminum chloride and sulfuryl chloride, are corrosive and react violently with water. Appropriate care must be taken during handling and quenching procedures.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts reaction Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Chloro-1-phenylbutan-1-one | C10H11ClO | CID 52697 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of α-Chlorobutyrophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081191#chlorobutyrophenone-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com